

Technical Guide: (3-Methylisoxazol-5-yl)methanamine (CAS 154016-55-4)

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Compound of Interest

Compound Name: (3-Methylisoxazol-5-yl)methanamine

Cat. No.: B119620

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylisoxazol-5-yl)methanamine, with CAS number 154016-55-4, is a heterocyclic amine built upon a 3-methylisoxazole scaffold. The isoxazole ring is a prominent structural motif in medicinal chemistry, known to be present in a variety of biologically active compounds.^{[1][2]} Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^{[3][4]} This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of **(3-Methylisoxazol-5-yl)methanamine**, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of **(3-Methylisoxazol-5-yl)methanamine** is presented in the table below. This data has been aggregated from various chemical suppliers and public databases.^{[5][6][7]}

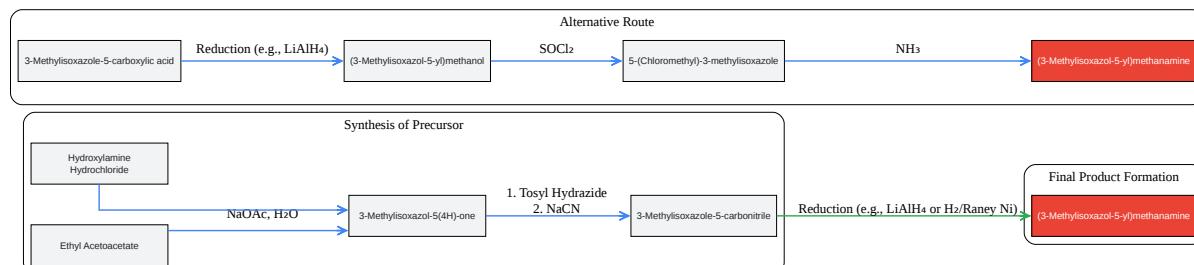
| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 154016-55-4 | [5][6] |
| Molecular Formula | C ₅ H ₈ N ₂ O | [5][6] |
| Molecular Weight | 112.13 g/mol | [6] |
| IUPAC Name | (3-methyl-1,2-oxazol-5-yl)methanamine | [5] |
| Synonyms | 5-(Aminomethyl)-3-methylisoxazole, 1-(3-Methylisoxazol-5-yl)methanamine | [5] |
| Appearance | Solid (form) | [6] |
| SMILES | CC1=NOC(=C1)CN | [5] |
| InChI Key | JKVMPILAJBLISV-UHFFFAOYSA-N | [6] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of **(3-Methylisoxazol-5-yl)methanamine** is not readily available in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry transformations and the synthesis of related isoxazole derivatives. The proposed pathway involves the synthesis of a key intermediate, 3-methylisoxazole-5-carboxylic acid or 3-methylisoxazole-5-carbonitrile, followed by its conversion to the target amine.

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route starting from readily available commercial reagents.

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Caption: Proposed synthetic pathways for **(3-Methylisoxazol-5-yl)methanamine**.

Experimental Protocols

The following are detailed, albeit proposed, experimental protocols for the key steps in the synthesis of **(3-Methylisoxazol-5-yl)methanamine**.

Step 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

This procedure is adapted from the hydrolysis of the corresponding ethyl ester.^[8]

- Materials: 3-Methylisoxazole-5-carboxylic acid ethyl ester, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl), Ethyl acetate.
- Procedure:
 - Dissolve 3-methylisoxazole-5-carboxylic acid ethyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

- Add an aqueous solution of sodium hydroxide (2 equivalents) dropwise to the solution.
- Stir the reaction mixture at room temperature for 18-20 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, acidify the reaction mixture to pH 2 with 1N HCl.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid.

Step 2 (Alternative): Synthesis of 3-Methylisoxazole-5-carbonitrile

The synthesis of 3-methylisoxazole-5-carbonitrile can be achieved through various methods, often involving the cyclization of appropriate precursors.[\[9\]](#)

Step 3: Conversion of 3-Methylisoxazole-5-carboxylic acid to **(3-Methylisoxazol-5-yl)methanamine** via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for converting carboxylic acids to primary amines.[\[3\]](#)[\[10\]](#)

- Materials: 3-Methylisoxazole-5-carboxylic acid, Diphenylphosphoryl azide (DPPA), tert-Butanol, Triethylamine, Dioxane, Hydrochloric acid.
- Procedure:
 - To a solution of 3-methylisoxazole-5-carboxylic acid (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dioxane, add diphenylphosphoryl azide (1.1 equivalents) dropwise at room temperature.
 - Heat the mixture to reflux for 2-3 hours.
 - Add tert-butanol (1.5 equivalents) and continue to reflux for an additional 12-16 hours.
 - Cool the reaction mixture and concentrate under reduced pressure.

- Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the Boc-protected amine.
- Deprotect the Boc group by treating with a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane to yield the hydrochloride salt of **(3-Methylisoxazol-5-yl)methanamine**.
- Neutralize with a suitable base to obtain the free amine.

Step 4 (Alternative): Reduction of 3-Methylisoxazole-5-carbonitrile to **(3-Methylisoxazol-5-yl)methanamine**

The reduction of a nitrile to a primary amine is a standard transformation.

- Materials: 3-Methylisoxazole-5-carbonitrile, Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂, Anhydrous tetrahydrofuran (THF) or Ethanol, Water, Sodium hydroxide.
- Procedure (using LiAlH₄):
 - To a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF at 0 °C, add a solution of 3-methylisoxazole-5-carbonitrile (1 equivalent) in anhydrous THF dropwise.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
 - Monitor the reaction by TLC.
 - Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
 - Filter the resulting precipitate and wash with THF.
 - Concentrate the filtrate under reduced pressure to yield **(3-Methylisoxazol-5-yl)methanamine**.

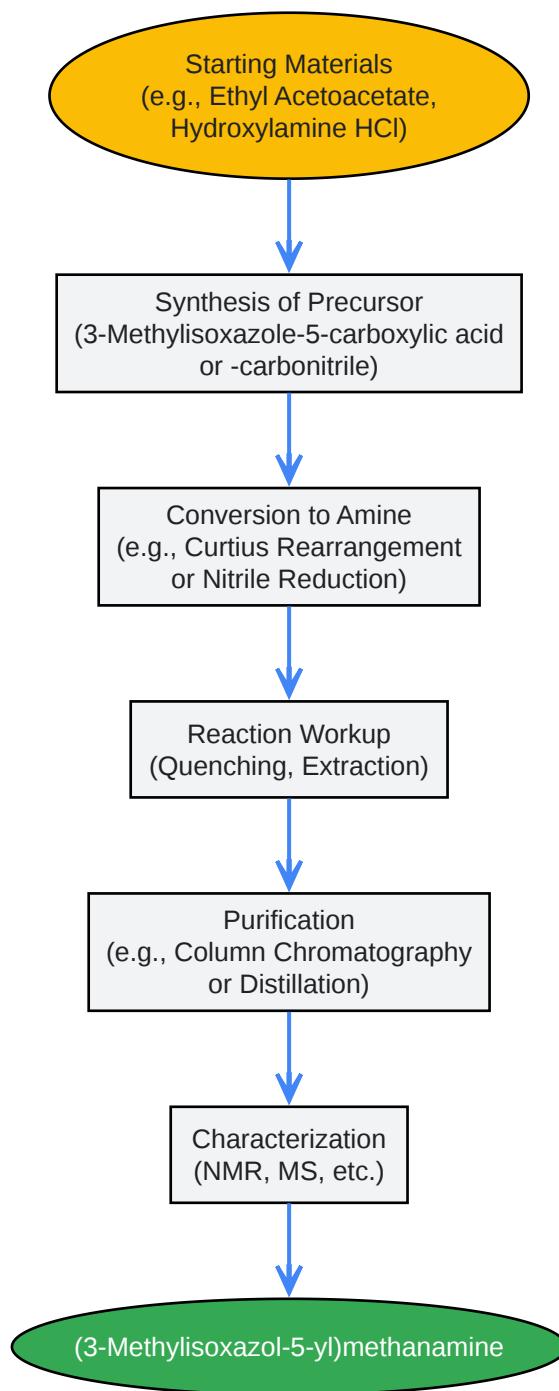
Biological Activity and Potential Applications

While specific biological data for **(3-Methylisoxazol-5-yl)methanamine** is not extensively published, the isoxazole scaffold is a well-established pharmacophore in drug discovery.[1][2]

- General Bioactivities of Isoxazole Derivatives: Isoxazole-containing molecules have been reported to exhibit a wide array of biological activities, including:
 - Anticancer: Some isoxazole derivatives have shown cytotoxic activity against various cancer cell lines.[4][11][12]
 - Anti-inflammatory: The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs).
 - Antimicrobial: Various isoxazole derivatives have been investigated for their antibacterial and antifungal properties.
- Potential as a Building Block: **(3-Methylisoxazol-5-yl)methanamine** serves as a valuable building block for the synthesis of more complex molecules. The primary amine functionality provides a reactive handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in various drug discovery programs.

Experimental and logical relationship diagrams

The following diagram provides a logical workflow for the synthesis and purification of the target compound.

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Caption: General experimental workflow for the synthesis of **(3-Methylisoxazol-5-yl)methanamine**.

Conclusion

(3-Methylisoxazol-5-yl)methanamine is a valuable heterocyclic building block with potential for use in the development of novel therapeutic agents. This technical guide provides a summary of its physicochemical properties and outlines plausible, detailed synthetic routes based on established chemical principles. While specific biological data for this compound is currently limited, the known pharmacological importance of the isoxazole scaffold suggests that derivatives of **(3-Methylisoxazol-5-yl)methanamine** are worthy of further investigation in drug discovery programs. Researchers are encouraged to use the provided synthetic strategies as a starting point for their own investigations into this and related molecules.

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